3-tert-Dodecenyldihydrofuran-2,5-dione
Description
Properties
CAS No. |
87173-76-0 |
|---|---|
Molecular Formula |
C16H26O3 |
Molecular Weight |
266.38 g/mol |
IUPAC Name |
3-(2-methylundec-2-en-3-yl)oxolane-2,5-dione |
InChI |
InChI=1S/C16H26O3/c1-4-5-6-7-8-9-10-13(12(2)3)14-11-15(17)19-16(14)18/h14H,4-11H2,1-3H3 |
InChI Key |
UQQHQORGQYLWON-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=C(C)C)C1CC(=O)OC1=O |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- Dimethyl itaconate and derivatives: Dimethyl itaconate is a common precursor for substituted dihydrofuran-2,5-diones, undergoing functionalization at the 3-position via bromination and subsequent nucleophilic substitution.
- Alkylmagnesium halides (Grignard reagents): Used to introduce alkyl substituents at the 3-position by reaction with 3-(bromomethyl)furan-2,5-dione intermediates.
- Allylic bromides and bromomethyl derivatives: Serve as reactive intermediates for further functionalization and cyclization steps.
Typical Synthetic Route
Hydrolysis of Dimethyl Itaconate:
Dimethyl itaconate is hydrolyzed to the corresponding acid or acid derivative.α-Bromination:
The hydrolyzed intermediate undergoes α-bromination to introduce a bromomethyl group at the 3-position, yielding 3-(bromomethyl)furan-2,5-dione.Intramolecular Cyclization:
The brominated intermediate cyclizes to form the dihydrofuran-2,5-dione ring system.Nucleophilic Substitution with Alkyl Grignard Reagents:
Reaction of 3-(bromomethyl)furan-2,5-dione with alkylmagnesium halides (e.g., tert-dodecylmagnesium bromide) in the presence of a copper catalyst (LiCuBr2) at low temperature (-70 °C) introduces the tert-dodecenyl substituent at the 3-position.Purification:
The crude product is extracted, dried, and purified by distillation or chromatography.
Detailed Experimental Conditions and Yields
| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |
|---|---|---|---|---|
| Hydrolysis of dimethyl itaconate | Acidic or basic hydrolysis | Ambient | High | Converts ester to acid intermediate |
| α-Bromination | Bromine or N-bromosuccinimide (NBS) | 0 to 25 °C | High | Introduces bromomethyl group |
| Cyclization | Intramolecular ring closure | Ambient to reflux | Quantitative | Forms 3-(bromomethyl)furan-2,5-dione |
| Grignard reaction | RMgX (tert-dodecylmagnesium bromide), LiCuBr2 catalyst, dry THF | -70 °C | 70-75 | Nucleophilic substitution at 3-position |
| Work-up and purification | Saturated NH4Cl quench, ether extraction, drying over MgSO4 | Ambient | - | Standard organic work-up |
Data adapted from Arfaoui et al. (2008) and related Grignard substitution protocols.
Alternative and Supporting Methods
Thermal decomposition of substituted succinic acids:
Some substituted dihydrofuran-2,5-diones can be prepared by thermal decomposition of the corresponding substituted succinic acids, as reported for related compounds like 3,3,4,4-tetramethyltetrahydrofuran-2,5-dione.Use of silyl-protected intermediates:
Protection of hydroxyl groups as tert-butyldimethylsilyl ethers can facilitate selective functionalization and purification steps in complex syntheses.Catalytic acidification and ring-opening:
Formylation and subsequent acid-catalyzed transformations can convert intermediates into hydroxymethyl derivatives, which may be cyclized or further functionalized to yield the target anhydride.
Research Findings and Analytical Data
NMR and IR characterization:
The synthesized compounds are typically characterized by ^1H and ^13C NMR spectroscopy, confirming substitution patterns and ring integrity. IR spectroscopy confirms the anhydride carbonyl stretches.Yields and purity:
The Grignard substitution step generally achieves yields between 70-75%, with high purity after standard work-up and distillation.Stability and handling:
The dihydrofuran-2,5-dione derivatives are sensitive to acidic conditions and may undergo ring-opening or isomerization; thus, mild conditions and inert atmosphere are recommended during synthesis and storage.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Hydrolysis → α-Bromination → Cyclization → Grignard substitution | Dimethyl itaconate | Bromine/NBS, RMgX, LiCuBr2, THF, -70 °C | High yield, well-established | Requires low temperature control |
| Thermal decomposition | Substituted succinic acid | Heat | Simple, direct | Limited to certain substituents |
| Silyl protection and functionalization | Hydroxy intermediates | TBDMS-Cl, base, acid catalysis | Facilitates purification | Additional steps and reagents |
Chemical Reactions Analysis
Types of Reactions
3-tert-Dodecenyldihydrofuran-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The dodecenyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) are employed under controlled temperature and solvent conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-tert-Dodecenyldihydrofuran-2,5-dione has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 3-tert-Dodecenyldihydrofuran-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their properties, derived from evidence-based sources:
Key Comparative Insights
Core Structure Influence: Dihydrofuran-2,5-dione vs. Piperazine derivatives (e.g., albonoursin) exhibit antiviral activity due to their planar diketopiperazine rings, which may interact with viral proteins . Substituent Effects:
- Aliphatic vs. Aromatic Groups: The tert-dodecenyl group in the target compound contrasts with aromatic substituents (e.g., benzylidene in albonoursin). Aliphatic chains enhance lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility.
- Halogenation : Brominated dihydrofurans (e.g., 3,4-dibromo-tetraphenyl analog) exhibit strong intermolecular interactions (Br⋯Br contacts), enhancing crystallinity and thermal stability .
Bioactivity Trends :
- Antiviral Activity : Piperazine-2,5-diones with benzylidene/isobutyl groups (e.g., compounds 6 and 7) show potent anti-H1N1 activity, likely through interference with viral entry or replication . The tert-dodecenyl group in the target compound may confer similar activity if the aliphatic chain interacts with viral membranes.
- Enzyme Inhibition : Curcumin analogs with β-diketone moieties (e.g., THC) inhibit DNMT1, but their instability limits therapeutic use. Blocking metabolic sites (e.g., methylation in TMC/DMCHC) improves stability, suggesting strategies for optimizing the target compound .
- Receptor Affinity : Pyrrolidine-2,5-dione derivatives with arylpiperazine groups demonstrate dual 5-HT1A/SERT affinity, highlighting the role of aromatic substituents in central nervous system targeting .
Synthetic and Metabolic Considerations: Metabolic Stability: The tert-dodecenyl group may slow oxidative metabolism compared to smaller alkyl chains (e.g., isobutyl in compound 6), similar to cyclohexyl modifications in DMCHC . Synthetic Complexity: Brominated dihydrofurans require precise halogenation steps , whereas diketopiperazines are often biosynthesized by marine actinomycetes . The target compound’s synthesis would likely involve alkylation of the dihydrofuran core.
Biological Activity
3-tert-Dodecenyldihydrofuran-2,5-dione is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.
Molecular Structure and Characteristics:
- CAS Number: 2189297
- Molecular Formula: C15H24O2
- Molecular Weight: 236.36 g/mol
- IUPAC Name: 3-tert-Dodecenyldihydrofuran-2,5-dione
Biological Activity Overview
3-tert-Dodecenyldihydrofuran-2,5-dione has been studied for various biological activities, including:
- Endocrine Activity: The compound has shown potential endocrine-disrupting properties, affecting hormonal pathways in biological systems .
- Antimicrobial Properties: Preliminary studies indicate that it may possess antimicrobial activity against certain bacterial strains.
- Cytotoxic Effects: Research has suggested that it may exhibit cytotoxic effects on specific cancer cell lines, indicating its potential as an anticancer agent.
The biological activity of 3-tert-Dodecenyldihydrofuran-2,5-dione is believed to involve several mechanisms:
- Interaction with Receptors: The compound may interact with various hormone receptors, leading to altered gene expression and cellular responses.
- Oxidative Stress Induction: It may induce oxidative stress in cells, contributing to its cytotoxic effects.
- Inhibition of Enzymatic Activity: The compound could inhibit specific enzymes involved in metabolic pathways, affecting cell survival and proliferation.
Case Studies
-
Study on Antimicrobial Activity:
- A study assessed the antimicrobial effects of 3-tert-Dodecenyldihydrofuran-2,5-dione against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at certain concentrations, suggesting its potential use as a natural antimicrobial agent.
-
Cytotoxicity Assessment:
- In vitro studies on human cancer cell lines demonstrated that the compound induced apoptosis at higher concentrations. The mechanism was linked to the activation of caspase pathways, highlighting its potential as an anticancer therapeutic.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| 3-tert-Dodecenyldihydrofuran-2,5-dione | Antimicrobial, Cytotoxic | Hormonal receptor interaction |
| Dihydrofuran-2,5-dione | Antioxidant | Free radical scavenging |
| Dodecylphenol | Endocrine disruptor | Estrogen receptor modulation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
